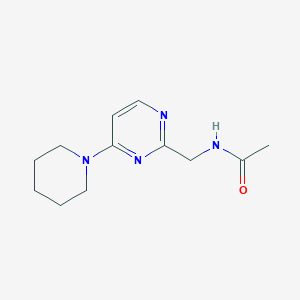

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

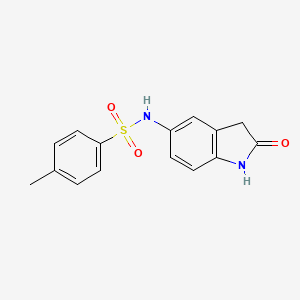

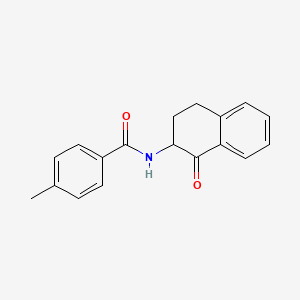

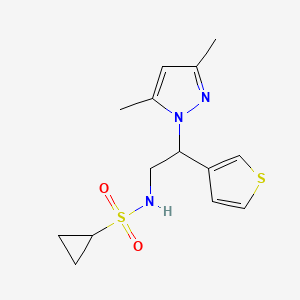

The compound "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide" is a chemical entity that appears to be related to various research efforts in the development of biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural analysis. For instance, research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents , and the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives are closely related to the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification by condensation with amines . Another synthesis route for similar compounds includes the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, EIMS, and (1)H-NMR . The crystal structures of some related acetamides have been determined, revealing folded conformations and specific inclinations between the pyrimidine and phenyl rings . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes, leading to the formation of substituted piperidines, pyrrolidines, and pyrimidinones . Additionally, reactions of 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile have been used to synthesize novel pyrimidine derivatives . These reactions could be relevant to the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied to some extent. For example, the antiallergic potency of N-(pyridin-4-yl)-(indol-3-yl)acetamides was evaluated, and their inhibitory activity in various assays was measured . The synthesized N-substituted acetamide derivatives were evaluated against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These studies provide a foundation for predicting the properties of "this compound", which may include enzyme inhibition and potential biological activity.

Wissenschaftliche Forschungsanwendungen

Three-Component Reactions and Coordination Complexes Formation

- Acetamidine hydrochloride and p-aminobenzamidine dihydrochloride react with 3-ferrocenylmethylidene-2,4-pentanedione to form mixtures of pyrimidine and piperidone derivatives, and polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These findings highlight the compound's role in creating structurally complex molecules with potential applications in materials science and coordination chemistry (Klimova et al., 2013).

Anti-angiogenic and DNA Cleavage Activities

- Novel derivatives of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting the formation of blood vessels and interacting with DNA. This research opens avenues for developing new cancer therapies focusing on targeting tumor angiogenesis and DNA integrity (Kambappa et al., 2017).

Dual Regulator of Cytokines for Protective Effects

- A derivative, N-[1-(4-¿[4-(pyrimidin-2-yl)piperazin-1-yl]methyl¿phenyl)cyclopropyl] acetamide (Y-39041), acts as a dual cytokine regulator, inhibiting TNF-alpha production while stimulating interleukin-10 production. This dual action provides protective effects against lipopolysaccharide-induced shock in mice, indicating its potential for treating inflammatory diseases (Fukuda et al., 2000).

Synthesis and Memory Enhancement

- The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridin-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice suggest the compound's potential role in developing treatments for cognitive disorders, such as Alzheimer's disease. This study demonstrates the compound's ability to improve memory, providing a basis for further research into its mechanisms and therapeutic applications (Li Ming-zhu, 2008).

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Biochemical Pathways

Piperidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Some piperidine analogues have been found to efficiently block the formation of blood vessels in vivo .

Action Environment

It’s known that the presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents .

Eigenschaften

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-10(17)14-9-11-13-6-5-12(15-11)16-7-3-2-4-8-16/h5-6H,2-4,7-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHLNQTVZSNGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)

![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)

![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)